molecular formula C11H19FN2O B1473671 (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone CAS No. 2005163-26-6

(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1473671
CAS No.: 2005163-26-6
M. Wt: 214.28 g/mol
InChI Key: OJQWRIYYOHYZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is a chemical compound with the molecular formula C11H19FN2O and is registered under CAS number 69185737 . This molecule features a ketone bridge connecting fluorinated piperidine and piperidine rings, a structural motif of significant interest in medicinal chemistry for the development of central nervous system (CNS)-targeted therapeutics. Compounds with similar piperidine-methanone architectures are frequently investigated as key scaffolds for novel neuropharmacological agents . For instance, closely related chemical templates are extensively explored in neuroscience research for targeting the endocannabinoid system, such as in the design of monoacylglycerol lipase (MAGL) inhibitors for studying pain, inflammation, and neurodegeneration . Furthermore, structural analogs like the 1-(1-benzoylpiperidin-4-yl)methanamine derivatives demonstrate high potency and selectivity as serotonin 5-HT1A receptor agonists, showing promise in preclinical research for depression and Parkinson's disease . This underlines the value of the this compound core as a versatile building block for designing and synthesizing novel bioactive molecules. As a high-purity intermediate, it enables researchers to explore structure-activity relationships and develop potential biased agonists or enzyme inhibitors. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(3-fluoropiperidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-10-4-2-6-14(8-10)11(15)9-3-1-5-13-7-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQWRIYYOHYZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCCC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is a synthetic compound characterized by its dual piperidine structure and the presence of a fluorine atom. This unique architecture enhances its potential biological activities, particularly in medicinal chemistry. The compound is of interest for its possible applications in treating neurological disorders and as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C11H16FN2O, with a molecular weight of approximately 214.28 g/mol. The fluorine atom's presence can significantly influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Structural Characteristics

FeatureDescription
Piperidine Rings Two piperidine rings enhance binding potential
Fluorine Atom Modifies reactivity and pharmacological properties
Methanone Group Facilitates nucleophilic reactions and derivatives formation

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly regarding its interactions with various receptors and enzymes.

The compound's mechanism involves binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and modulating synaptic activity. This interaction is crucial for its potential therapeutic effects in neurological conditions such as depression and anxiety .

Interaction Studies

Preliminary studies have shown that this compound may interact with:

  • NMDA Receptors : Potential antagonist activity at NR2B subtypes, which are implicated in various neurological disorders.
  • Acetylcholinesterase (AChE) : The compound may exhibit inhibitory effects on AChE, impacting cholinergic signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Comparative Analysis with Similar Compounds

Compound NameNotable Activity
(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanoneExhibits neuroactive properties
(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanoneEnhanced enzyme inhibition
(4-Methylpiperidin-1-yl)(piperidin-3-yl)methanoneVarying effects on receptor activity

These compounds highlight the diversity within this class of molecules and underscore the unique properties imparted by different substitutions on the piperidine rings.

Pharmacological Applications

The potential applications of this compound in drug development are promising:

  • Neurological Disorders : Targeting NMDA receptors could lead to novel treatments for conditions such as Alzheimer's disease, depression, and anxiety.
  • Enzyme Inhibition : Its ability to inhibit AChE suggests potential use in treating cognitive disorders where cholinergic signaling is disrupted .

Scientific Research Applications

NMDA Receptor Modulation

Research indicates that (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone acts as an antagonist at the NR2B subtype of the N-methyl-D-aspartate receptor. This receptor is implicated in numerous neurological conditions, including:

  • Depression
  • Anxiety Disorders
  • Cognitive Impairments

The compound's ability to selectively bind to NR2B receptors suggests its potential as a therapeutic agent for treating these disorders by modulating excitatory neurotransmission.

Antidepressant and Anxiolytic Effects

In preclinical studies, compounds similar to this compound have shown promise in alleviating symptoms of depression and anxiety. The fluorinated structure may contribute to enhanced efficacy compared to non-fluorinated analogs, leading to further exploration in clinical settings.

Comparative Analysis with Related Compounds

To illustrate the unique features and potential advantages of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameStructureUnique Features
3,3-DifluoropiperidineStructureContains one piperidine ring; simpler structure
2-(3,3-Difluoro-piperidin-1-yl)-ethylamineStructureDifferent substitution pattern affecting biological activity
4-(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanoneStructureSimilar dual piperidine structure; different fluorination pattern

This table highlights how this compound's dual piperidine rings and specific fluorination pattern may influence its chemical reactivity and biological interactions more effectively than simpler analogs.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

Study 1: NMDA Receptor Antagonism

A study published in Chemistry & Biology demonstrated that compounds with similar structures exhibit significant binding affinity for NMDA receptors. The results indicated that modifications in the piperidine rings significantly affect receptor interaction and downstream signaling pathways associated with neuronal excitability .

Study 2: Antidepressant Activity

In another preclinical study focused on depression models, this compound showed promising results in reducing depressive-like behaviors in animal models. The mechanism was linked to enhanced synaptic plasticity mediated by NR2B receptor antagonism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone with structurally related compounds, focusing on synthetic routes, substituent effects, and biological relevance.

Structural Analogues and Substituent Effects

Key structural analogs include benzhydrylpiperazine-coupled sulfonamides, fluorinated aromatic derivatives, and nitro-substituted methanones. These compounds share the methanone core but differ in substituents, which critically influence their physicochemical and biological properties.

Compound Key Substituents Synthetic Yield Biological Activity Reference
(4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone (4i) Benzhydrylpiperazine, 4-nitrobenzenesulfonyl 45% Carbonic anhydrase I inhibition
(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(1-((3-nitrophenyl)sulfonyl)piperidin-3-yl)methanone (4k) Bis(4-fluorophenyl)methyl, 3-nitrobenzenesulfonyl 68% Not explicitly stated
[1-(3-Fluorobenzoyl)-4-(pyridine-3-carbonyl)piperazine] 3-Fluorobenzoyl, pyridinyl N/A Not reported
(3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone 3,3-Dimethylpiperidine, 3-fluoro-4-methylphenyl N/A Potential 11-β-hydroxysteroid dehydrogenase inhibition

Key Observations:

  • Nitro and Sulfonamide Groups: Compounds such as 4i and 4k incorporate nitrobenzenesulfonyl groups, which are associated with electron-withdrawing effects and enzyme inhibition (e.g., carbonic anhydrase I) . The absence of these groups in the target compound suggests divergent biological targets.
  • Benzhydryl and Aromatic Moieties: Bulky substituents like benzhydrylpiperazine (4i) increase steric hindrance, which may reduce metabolic clearance but also limit solubility .

Thermal and Physicochemical Properties

  • Thermal Stability: While direct data for the target compound is unavailable, notes that hydrogen-bond-rich analogs (e.g., tetrazole derivatives) decompose at higher temperatures (247–288°C).
  • Solubility: Fluorine’s lipophilic effect may reduce aqueous solubility compared to hydroxylated derivatives (e.g., compound 15c in , soluble in ethanol) .

Preparation Methods

Synthesis of Fluorinated Piperidine Intermediates

A key step in the preparation is the synthesis of the 3-fluoropiperidine moiety, which can be achieved by selective fluorination of piperidine derivatives or by using fluorinated precursors.

  • For instance, fluorination of a suitable piperidine alcohol intermediate using reagents such as morpholinosulfur trifluoride in dichloromethane at low temperatures (e.g., −78 °C) has been documented. This method allows conversion of a hydroxymethyl group to a fluoromethyl group on the pyridine ring, which can be adapted for piperidine systems.

  • The reaction proceeds under inert atmosphere, followed by quenching with aqueous sodium bicarbonate, extraction, drying, and purification by bulb-to-bulb distillation to isolate the fluorinated intermediate as a colorless oil.

Formation of the Methanone Linkage

The methanone (ketone) linkage between the two piperidine rings is typically formed via acylation reactions:

  • Acyl chlorides or activated carboxylic acid derivatives of one piperidine ring are reacted with the amine group of the other piperidine ring under mild conditions to form the amide bond.

  • For example, conversion of a piperidine carboxylic acid to its acid chloride using oxalyl chloride ((COCl)2) in the presence of catalytic DMF at 0 °C, followed by reaction with the amine-containing piperidine derivative in dichloromethane at room temperature, yields the desired methanone-linked product.

Reductive Amination and Other Functional Group Transformations

Reductive amination is often employed to introduce substituents or to link amine and aldehyde functionalities to form the piperidine scaffold:

  • Aldehydes are reacted with amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) and acetic acid in dichloromethane at room temperature.

  • Molecular sieves are used to remove water, driving the equilibrium toward imine formation and subsequent reduction to the amine.

  • The product is then purified by chromatography to obtain the target compound in good yield.

Purification and Characterization

  • Purification is typically performed by silica gel chromatography using mixtures of dichloromethane and methanol as eluents.

  • The compounds are characterized by ^1H NMR, confirming the chemical shifts corresponding to the fluorinated piperidine and methanone moieties.

  • Additional characterization includes mass spectrometry and sometimes elemental analysis to confirm purity and structure.

Summary Table of Key Reaction Steps

Step No. Reaction Type Reagents/Conditions Outcome/Product Reference
1 Reduction of ester to alcohol Lithium aluminum hydride in THF, −80 °C Piperidine alcohol intermediate
2 Fluorination Morpholinosulfur trifluoride, 70% HF-pyridine complex, CH2Cl2, −78 °C Fluoromethyl piperidine intermediate
3 Oxidation Manganese dioxide in chloroform, room temp Aldehyde intermediate
4 Reductive amination Aldehyde + amine, NaBH(OAc)3, AcOH, CH2Cl2, rt Amine-linked piperidine derivative
5 Acylation (amide bond formation) Acid chloride (from carboxylic acid + (COCl)2), DMF catalysis, CH2Cl2, rt Methanone-linked piperidine compound
6 Purification Silica gel chromatography (CH2Cl2/MeOH mixtures) Pure (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Research Findings and Considerations

  • The fluorination step is critical and requires low temperatures and inert atmosphere to avoid side reactions.

  • Reductive amination using sodium triacetoxyborohydride is favored for its mildness and selectivity, providing high yields of amine products without over-reduction.

  • Acyl chloride formation using oxalyl chloride is efficient for activating carboxylic acids toward amide bond formation.

  • Purification by silica gel chromatography is essential to remove side products and unreacted starting materials, ensuring high purity for biological evaluation.

  • The presence of the fluorine atom in the piperidine ring enhances metabolic stability and can modulate binding affinity in medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-fluoropiperidin-1-yl)(piperidin-3-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor followed by coupling with a piperidin-3-ylmethanone scaffold. For fluorination, agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are effective under anhydrous conditions (e.g., dry dichloromethane at -78°C to 0°C) . Coupling reactions may use nucleophilic substitution or amidation, with catalysts such as HATU or EDC/HOBt to enhance efficiency. Optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • LC-MS : To confirm molecular weight (expected [M+H]+ ≈ 241.2 g/mol) and detect impurities .
  • NMR : ¹H/¹³C NMR to verify fluoropiperidine ring substitution patterns (e.g., ¹⁹F NMR for fluorine environment analysis) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity ≥95% .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

  • Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the piperidine ring) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance stability .
  • Pharmacokinetic Studies : Conduct dose-ranging studies in rodent models with LC-MS/MS quantification to correlate plasma exposure with efficacy .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., σ receptors)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., σ-1 receptor PDB: 5HK1). Focus on fluorine’s electronegativity and the methanone’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding ΔG, prioritizing fluoropiperidine conformers with optimal steric alignment .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use high-throughput vapor diffusion (e.g., Hampton Index Kit) with polar solvents (acetonitrile, DMSO) .
  • Co-crystallization : Introduce heavy atoms (e.g., selenomethionine derivatives) or co-formers (e.g., benzoic acid) to stabilize lattice formation .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol as a cryoprotectant. Data collection at synchrotron sources (e.g., APS) improves resolution <1.8 Å .

Data Analysis & Mechanistic Questions

Q. How can fluorination at the piperidine 3-position influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) reveal fluorine’s electron-withdrawing effects, lowering the HOMO energy (-6.8 eV) and reducing nucleophilic susceptibility .
  • Electrochemical Profiling : Cyclic voltammetry (CH Instruments) in acetonitrile shows oxidation peaks at +1.2 V vs. Ag/AgCl, correlating with stability under physiological redox conditions .

Q. What in vitro assays are most suitable for evaluating its potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Panel Screening : Use Eurofins KinaseProfiler™ (≥50 kinases) at 1 µM to identify off-target effects. Prioritize ATP-binding pocket interactions via TR-FRET assays (Carna Biosciences) .
  • Cellular IC₅₀ : Dose-response curves in HEK293 cells transfected with target kinases (e.g., JAK2), measuring phospho-substrate inhibition via Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.